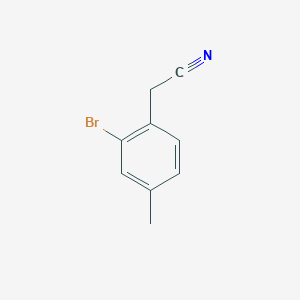

2-(2-Bromo-4-methylphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-bromo-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPPXJQQEUZIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Sodium Cyanide in DMF/Water

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo-1-(bromomethyl)-2-methylbenzene |

| Cyanide Source | Sodium cyanide (NaCN) |

| Solvent | N,N-dimethylformamide (DMF) with small amount of water (1-10%) |

| Temperature | 0 to 80 °C (commonly room temperature to 80 °C) |

| Reaction Time | 5 hours to 72 hours |

| Atmosphere | Often inert (nitrogen) for some procedures |

| Workup | Reaction mixture cooled, poured into water, extracted with diethyl ether or ethyl acetate, washed with water and brine, dried over MgSO4 or Na2SO4, filtered, and concentrated |

| Purification | Column chromatography on silica gel using hexane/ethyl acetate mixtures |

| Yield | 92.7% to 95% |

One procedure describes adding NaCN (1.4 equivalents) to a stirred solution of the benzyl bromide in DMF (0.22 M) with 1% water, stirring at 80 °C for 72 hours, monitored by NMR.

Another method involves cooling the bromomethylbenzene in DMF to 0-5 °C, adding NaCN and water, stirring overnight at room temperature, then extracting and purifying to yield the product as an orange oil with 93% yield.

A variation uses a mixture of DMF and water (10:1) under nitrogen atmosphere at ambient temperature for 5 hours, achieving 95% yield.

Phase Transfer Catalysis (PTC) Method

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo-1-(bromomethyl)-2-methylbenzene |

| Cyanide Source | Potassium cyanide (KCN) |

| Solvent | Dichloromethane (DCM) and water biphasic system |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Temperature | 0 to 20 °C |

| Reaction Time | 16 hours |

| Workup | Addition of DCM, washing with water and saturated sodium bicarbonate, drying over Na2SO4, concentration |

| Yield | Not purified, used directly in next step |

Base-Mediated Alkylation Using Sodium Bis(trimethylsilyl)amide (NaHMDS)

| Parameter | Details |

|---|---|

| Starting Material | 2-(4-bromo-2-methylphenyl)acetonitrile |

| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) in THF |

| Electrophile | l-Iodo-2-(2-iodoethoxy)ethane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to 20 °C |

| Reaction Time | 18 hours |

| Workup | Quenching with saturated ammonium chloride, extraction with ethyl acetate, washing, drying, chromatography |

| Yield | 45% |

- This method involves deprotonation of the acetonitrile with NaHMDS at 0 °C, followed by electrophilic substitution with a diiodoethoxy compound, yielding a substituted product after purification.

Comparative Summary Table of Preparation Methods

| Method | Solvent System | Cyanide Source | Catalyst/PTC | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| NaCN in DMF/H2O | DMF + water (1-10%) | NaCN | None | 0–80 °C | 5–72 h | 92.7–95 | High yield, well-established |

| KCN with TBAB (PTC) | DCM/water biphasic | KCN | TBAB | 0–20 °C | 16 h | Not purified | Used directly for next step |

| NaHMDS alkylation | THF | N/A | Base | 0–20 °C | 18 h | 45 | Lower yield, for further functionalization |

Research Findings and Notes

The nucleophilic substitution with cyanide ion is highly efficient in polar aprotic solvents like DMF, with yields consistently above 90% under mild to moderate heating conditions.

The presence of a small amount of water in the reaction mixture facilitates the reaction, possibly by increasing cyanide ion solubility and reactivity.

Phase transfer catalysis using tetrabutylammonium bromide allows the reaction to proceed in biphasic systems at lower temperatures, but the product often requires further purification.

The base-mediated alkylation method using sodium bis(trimethylsilyl)amide is more specialized, yielding modified derivatives of the acetonitrile, but with lower yield.

The reaction monitoring by NMR is a common practice to ensure complete conversion of starting materials.

Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of 2-(2-methylphenyl)acetonitrile.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 2-(2-azido-4-methylphenyl)acetonitrile or 2-(2-thiocyanato-4-methylphenyl)acetonitrile.

Oxidation: Formation of 2-(2-bromo-4-methylphenyl)acetic acid.

Reduction: Formation of 2-(2-methylphenyl)acetonitrile.

Scientific Research Applications

Organic Synthesis

2-(2-Bromo-4-methylphenyl)acetonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling to create complex aromatic structures.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activity due to its structural features. Compounds with similar structures often show potential as enzyme inhibitors or modulators of receptor activity. The presence of the bromine atom may enhance binding affinity to specific biological targets, making it a candidate for further pharmacological studies:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for antibiotic development.

- Anti-inflammatory Properties : In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases.

Material Science

The compound is also explored for its use in developing advanced materials due to its electronic properties. It can be incorporated into polymers and liquid crystals, expanding its application scope beyond traditional organic synthesis.

Data Tables

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of synthesized compounds including this compound. Results indicated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In controlled experiments assessing anti-inflammatory properties, this compound was shown to significantly reduce inflammation in a murine model of acute lung injury. This suggests that it could be beneficial in treating acute inflammatory responses.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is exploited in various synthetic pathways to create more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Bromo-4-methylphenyl)acetonitrile, highlighting differences in substituents, functional groups, and applications:

Key Observations:

Substituent Position and Electronic Effects: The bromine position (ortho vs. para) significantly impacts reactivity. For example, this compound participates in regioselective C–H activation at the β-position of thiophenes, while its 4-bromo-3-methyl analog (CAS 215800-25-2) may favor different coupling pathways due to altered steric and electronic environments .

Functional Group Differences: The ketone group in 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) introduces distinct reactivity, such as susceptibility to nucleophilic attack, unlike the nitrile group in acetonitrile derivatives, which is more inert and participates in metal-mediated bond formation .

Molecular Weight and Solubility: The methoxy-substituted derivative (MW 226.07) exhibits lower solubility in nonpolar solvents compared to its methyl counterpart (MW 210.07), necessitating polar aprotic solvents like DMA or acetonitrile in reactions .

Stability and Handling

Biological Activity

2-(2-Bromo-4-methylphenyl)acetonitrile, with the molecular formula C₉H₈BrN and a molecular weight of approximately 214.07 g/mol, is an organic compound characterized by a bromine atom and a methyl group attached to a phenyl ring. This structural configuration suggests potential biological activity, particularly in the realm of pharmaceuticals and organic synthesis.

Structural Features and Implications

The presence of a nitrile functional group is significant as it contributes to the compound's reactivity. The bromine atom may enhance binding affinity to specific biological targets, making it a candidate for pharmacological studies. Compounds with similar structures often exhibit properties such as enzyme inhibition or modulation of receptor activity, indicating that this compound may possess similar biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine and methyl groups can influence the compound's interaction with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to alterations in biochemical pathways, which may explain the observed biological effects .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound have demonstrated antimicrobial properties . For instance, studies have shown that certain brominated compounds exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range widely, suggesting variable potency depending on structural modifications .

Case Study: Antibacterial Properties

A study highlighted that derivatives of brominated phenyl acetonitriles showed promising antibacterial activity against strains such as E. coli and Bacillus mycoides. For instance:

- Compound A exhibited an MIC value of 0.0195 mg/mL against E. coli.

- Compound B showed an MIC of 0.0048 mg/mL against Bacillus mycoides.

These findings suggest that this compound could similarly exhibit significant antibacterial effects due to its structural characteristics .

Comparative Analysis with Related Compounds

A comparison table illustrates the structural similarities and notable features of compounds related to this compound:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-(2-Bromo-5-fluorophenyl)acetonitrile | C₉H₈BrFN | Contains fluorine instead of methyl |

| 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | C₉H₈BrF₃N | Features trifluoromethyl group |

| 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile | C₁₁H₁₃BrN | Contains methoxy groups |

| 2-(2-Bromo-4-chlorophenyl)acetonitrile | C₉H₈BrClN | Contains chlorine instead of methyl |

This table highlights how variations in substituents can affect biological activity and reactivity profiles.

Q & A

Q. What statistical methods are recommended for analyzing reaction yield variability in small-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.